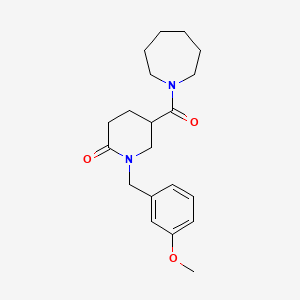
1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine, also known as CNB-001, is a novel compound that has been extensively studied for its potential therapeutic applications. CNB-001 belongs to the class of piperazine derivatives, which have been shown to possess various biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine involves the modulation of various signaling pathways, including the PI3K/Akt pathway and the NF-κB pathway. 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has been shown to activate the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis. The compound also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has been shown to possess various biochemical and physiological effects, including the inhibition of oxidative stress, inflammation, and apoptosis. The compound has also been shown to enhance neuronal survival and promote neurogenesis. In addition, 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has several advantages for lab experiments, including its high purity and stability, which make it suitable for in vitro and in vivo studies. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine is its low solubility in water, which may limit its use in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine, including the investigation of its potential therapeutic applications in other diseases, such as multiple sclerosis and stroke. Further studies are also needed to elucidate the precise mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine and to identify its molecular targets. In addition, the development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic properties may enhance its therapeutic potential. Overall, 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine is a promising compound that has the potential to be developed into a novel therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine involves the condensation of 5-chloro-2-methoxybenzoic acid with 1-(4-nitrophenyl)piperazine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain pure 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. The compound has been shown to possess neuroprotective and anti-inflammatory effects, which make it a promising candidate for the treatment of neurodegenerative diseases. 1-(5-chloro-2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of various cancer cell lines.
Propiedades
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c1-26-17-7-2-13(19)12-16(17)18(23)21-10-8-20(9-11-21)14-3-5-15(6-4-14)22(24)25/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHVZDINMPNHHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyano-3-[(2-phenylethyl)amino]-2-butenamide](/img/structure/B4889441.png)
![4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B4889456.png)
![2-cyclopropyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B4889463.png)
![4-[(4-methylphenyl)thio]-1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B4889473.png)
![5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4889474.png)
![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazone]](/img/structure/B4889480.png)

![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(5-isoquinolinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4889501.png)


![N-ethyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B4889523.png)
![3-chloro-4-[(1-cycloheptyl-4-piperidinyl)oxy]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4889533.png)
![2-chloro-N-[5-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4889537.png)